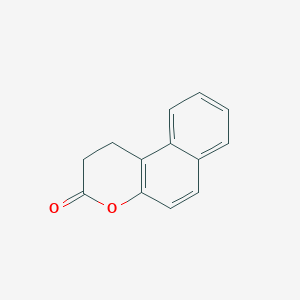

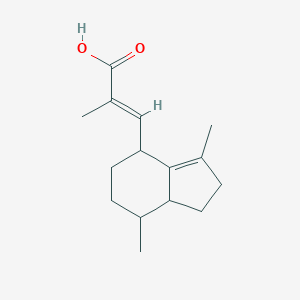

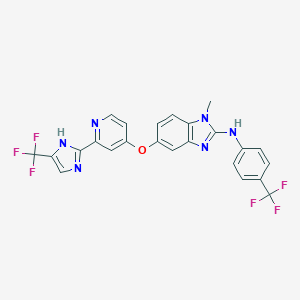

![molecular formula C21H23N5O B546456 N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)

N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UR-PG153 est un composé organique synthétique connu pour son activité biologique significative. Il est classé comme un ligand et a été étudié pour ses interactions avec diverses cibles biologiques. La structure du composé comprend un cycle imidazole, qui est une caractéristique commune à de nombreuses molécules biologiquement actives .

Méthodes De Préparation

La synthèse de l’UR-PG153 implique plusieurs étapes, commençant par la préparation du cycle imidazole. Ceci est généralement réalisé par cyclisation de précurseurs appropriés dans des conditions acides ou basiques.

Analyse Des Réactions Chimiques

UR-PG153 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le cycle imidazole peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle imidazole.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur le cycle imidazole sont remplacés par d’autres groupes. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

UR-PG153 a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination pour étudier les interactions métal-ligand.

Biologie : Le composé est étudié pour ses interactions avec les cibles biologiques, y compris les récepteurs et les enzymes.

Médecine : UR-PG153 a des applications thérapeutiques potentielles en raison de son activité biologique. Il est étudié pour ses effets sur diverses maladies.

Applications De Recherche Scientifique

UR-PG153 has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.

Medicine: UR-PG153 has potential therapeutic applications due to its biological activity. It is being investigated for its effects on various diseases.

Mécanisme D'action

UR-PG153 exerce ses effets en interagissant avec des cibles moléculaires spécifiques dans l’organisme. Il agit comme un agoniste à certains récepteurs, conduisant à l’activation de voies de signalisation spécifiques. Le mécanisme d’action exact implique la liaison au récepteur et l’induction d’un changement conformationnel qui déclenche des effets en aval. Les voies impliquées dans ces effets sont complexes et dépendent du contexte biologique spécifique .

Comparaison Avec Des Composés Similaires

UR-PG153 est unique par rapport aux autres composés similaires en raison de sa structure et de son activité biologique spécifiques. Des composés similaires comprennent d’autres ligands à base d’imidazole, qui interagissent également avec les cibles biologiques, mais peuvent avoir des spécificités et des activités différentes. L’unicité de l’UR-PG153 réside dans sa capacité à activer sélectivement certains récepteurs et voies, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

Formule moléculaire |

C21H23N5O |

|---|---|

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C21H23N5O/c22-21(24-12-11-18-14-23-15-25-18)26-20(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,19H,11-13H2,(H,23,25)(H3,22,24,26,27) |

Clé InChI |

BCIVIRNJAROBHW-UHFFFAOYSA-N |

SMILES |

O=C(N/C(N)=N/CCC1=CN=CN1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C(CC(=O)NC(=NCCC2=CN=CN2)N)C3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UR-PG153, UR PG153, URPG153 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

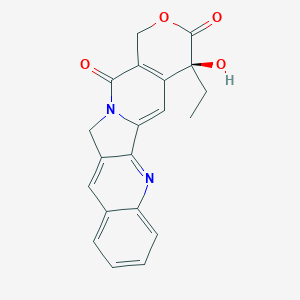

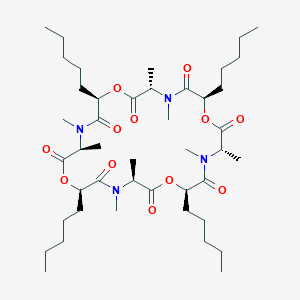

![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)

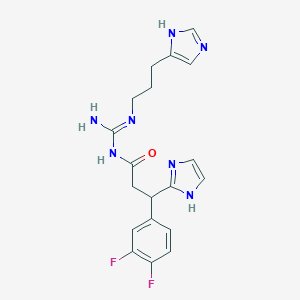

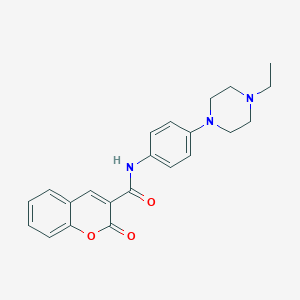

![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)

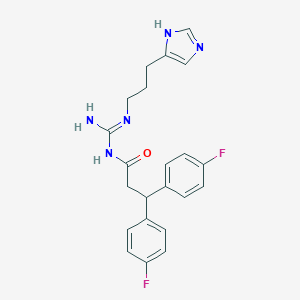

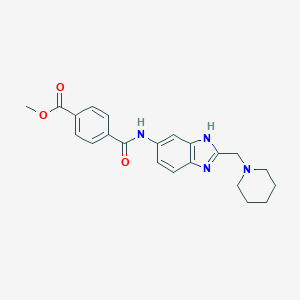

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)

![1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)

![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)